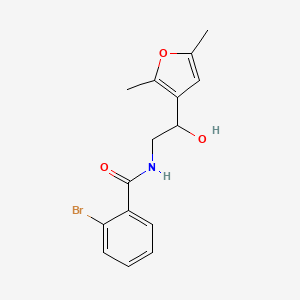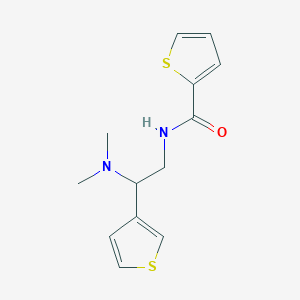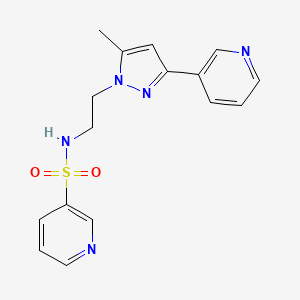![molecular formula C20H19N3O3 B2481368 (E)-2-cyano-N-cyclopropyl-3-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide CAS No. 1090742-80-5](/img/structure/B2481368.png)
(E)-2-cyano-N-cyclopropyl-3-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of compounds with intricate structures like "(E)-2-cyano-N-cyclopropyl-3-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide" often involves multiple steps, including stereoisomer preparation, reaction with difunctional bases, and cascade reactions for de novo synthesis of pyridines. These methods emphasize the versatility and complexity of synthesizing such compounds, showcasing the need for precise control over reaction conditions and stereochemistry (Howson et al., 1988; Ostrowska et al., 1999; Lei et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to "this compound" has been extensively studied using various techniques such as X-ray diffraction, NMR, and computational methods. These studies provide insights into the tautomeric preferences, stereochemistry, and intermolecular interactions, which are critical for understanding the compound's reactivity and properties (Artheswari et al., 2019; Lemmerer & Bourne, 2012).
Chemical Reactions and Properties
Chemical reactions involving "this compound" and its derivatives can lead to the formation of various structurally complex and functionally diverse compounds. These reactions include transamination, Michael addition, and carbonylative synthesis, highlighting the compound's versatility in synthetic chemistry (Chan et al., 1990; Fu et al., 2019).
Physical Properties Analysis
The physical properties of compounds like "this compound" are crucial for their application in various fields. Studies have focused on their solubility, crystallinity, and molecular interactions in solutions, providing a foundation for their use in material science and pharmaceuticals (Tekade et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are essential for understanding the compound's potential applications. Research into the synthesis of derivatives and their subsequent reactions sheds light on these aspects, demonstrating the compound's utility in creating novel materials and potential pharmaceutical agents (Guan et al., 2014).
Applications De Recherche Scientifique
Chemical Synthesis and Characterization
- The compound has been involved in the synthesis of new chemical entities, where its unique structure serves as a scaffold for the development of novel molecules with potential applications in various fields, including materials science and drug development. Its synthesis involves advanced organic chemistry techniques, providing insights into new reaction pathways and mechanisms (De Paoli et al., 2013; Lim et al., 2017).
Pharmaceutical Applications
- Research into its biological activity has revealed potential pharmaceutical applications. The compound's interaction with specific biological targets could inform the development of new medications. Studies focus on its pharmacokinetics, pharmacodynamics, and potential therapeutic effects in preclinical models (Liu et al., 2018; Bacchi et al., 2005).
Material Science
- In material science, the compound has been used to synthesize new materials with unique properties, such as advanced polymers or liquid crystals. These materials have potential applications in electronics, coatings, and as components in advanced technological devices (Quiroga et al., 1999; Schroeder et al., 2009).
Biochemical and Molecular Studies
- The compound has been a subject of biochemical and molecular studies aiming to understand its mechanism of action at the cellular level, potentially contributing to the design of targeted therapies for diseases. These studies often involve advanced analytical techniques to unravel the compound's interactions with biological macromolecules and its effects on cellular pathways (Rasmussen et al., 1981; Carbas et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
(E)-2-cyano-N-cyclopropyl-3-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-25-18-7-4-14(9-16(11-21)20(24)23-17-5-6-17)10-19(18)26-13-15-3-2-8-22-12-15/h2-4,7-10,12,17H,5-6,13H2,1H3,(H,23,24)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSNFEVEKYEWBH-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2CC2)OCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2CC2)OCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(6-Oxo-3-pyridin-4-ylpyridazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2481285.png)



![1-[(4-Fluorophenyl)methyl]-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2481292.png)
![7-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2481294.png)



![5-[(1,3-Benzodioxol-5-ylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2481300.png)
![Tert-butyl 6-[2-(prop-2-enoylamino)ethylcarbamoyl]-1,4-oxazepane-4-carboxylate](/img/structure/B2481304.png)
![Methyl 3-[(2-{[2-({2-[(4-methoxyphenyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2481305.png)

